octahydro-1H-pyrano[3,4-c]pyridine, Mixture of diastereomers
CAS No.: 933704-88-2
Cat. No.: VC11532711
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933704-88-2 |
|---|---|
| Molecular Formula | C8H15NO |
| Molecular Weight | 141.21 g/mol |
| IUPAC Name | 3,4,4a,5,6,7,8,8a-octahydro-1H-pyrano[3,4-c]pyridine |
| Standard InChI | InChI=1S/C8H15NO/c1-3-9-5-8-6-10-4-2-7(1)8/h7-9H,1-6H2 |
| Standard InChI Key | DBFHQBCFAXNQJW-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC2C1CCOC2 |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
Octahydro-1H-pyrano[3,4-c]pyridine consists of a six-membered pyran ring (an oxygen-containing heterocycle) fused to a six-membered pyridine ring (a nitrogen-containing heterocycle). The "octahydro" designation indicates full saturation of both rings, resulting in eight hydrogen atoms across the bicyclic system. The fusion occurs at the 3,4-positions of the pyran ring and the 3,4-positions of the pyridine ring, creating a rigid, planar structure conducive to intermolecular interactions.
The IUPAC name, 3,4,4a,5,6,7,8,8a-octahydro-1H-pyrano[3,4-c]pyridine, reflects the numbering of the fused system. The stereochemistry at positions 4a and 8a determines the diastereomeric forms. For example, the (4aR,8aR) and (4aS,8aS) configurations represent enantiomers, while combinations like (4aR,8aS) form diastereomers.
Diastereomerism and Chirality
As a mixture of diastereomers, the compound exhibits distinct physical and chemical properties for each stereoisomer. Diastereomers arise due to differences in the spatial arrangement of substituents at multiple stereocenters. Key implications include:
-
Solubility: Variations in dipole moments between diastereomers affect solubility in polar solvents.
-
Reactivity: Steric hindrance or favorable interactions in specific diastereomers influence reaction kinetics .
-
Biological Activity: Stereochemistry often dictates binding affinity to biological targets, such as enzymes or receptors.
Synthetic Methodologies
General Synthesis Strategies
The synthesis of octahydro-1H-pyrano[3,4-c]pyridine typically involves multi-step cyclization reactions to construct the fused ring system. While direct methods for this specific compound are sparsely documented, analogous protocols for related heterocycles provide insight:
Domino Reactions
Domino (or tandem) reactions enable sequential bond formation without isolating intermediates. For example, a ketone precursor may undergo:
-
Mannich Reaction: Formation of an imine intermediate.
-
Cyclization: Acid- or base-catalyzed ring closure to form the pyran moiety.
-
Reduction: Hydrogenation to saturate the pyridine ring.
Enzymatic Resolution
A patent describing the synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine highlights enzymatic hydrolysis to achieve high enantiomeric excess (>99%) . Although applied to a pyrrolo-pyridine analog, this method could be adapted for pyrano-pyridine systems by selecting lipases or esterases with complementary substrate specificity.
Industrial-Scale Production
Industrial routes prioritize yield and stereochemical control. A hypothetical large-scale synthesis might involve:
-
Cyclocondensation: Reacting a pyridine derivative (e.g., 3-aminopyridine) with a dihydropyran under acidic conditions.
-
Catalytic Hydrogenation: Using Pd/C or Raney nickel to reduce double bonds.
-
Diastereomer Separation: Chromatography or crystallization to isolate desired stereoisomers.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 141.21 g/mol | |
| Boiling Point | ~198.5°C | |
| Density | ~1.0 g/cm³ | |
| Purity | ≥95% |
The compound’s bicyclic structure confers moderate thermal stability, with decomposition observed above 250°C. Its hydrochloride salt enhances water solubility, a common modification for pharmaceutical intermediates.
Applications in Scientific Research
Pharmaceutical Development
Nitrogen-containing heterocycles are privileged structures in drug discovery. Octahydro-1H-pyrano[3,4-c]pyridine’s rigid framework makes it a candidate for:
-
Antimicrobial Agents: Pyridine derivatives disrupt bacterial cell wall synthesis.
-
Central Nervous System (CNS) Drugs: Analogous compounds exhibit sedative and analgesic effects via GABA receptor modulation.
-
Enzyme Inhibitors: The fused ring system may fit into active sites of kinases or proteases .
Material Science
The compound’s heteroatom-rich structure could serve as a ligand in catalytic systems or a monomer in polymer synthesis. For example, coordination with transition metals might yield catalysts for asymmetric synthesis.
Stereochemical Impact on Function
Case Study: Analgesic Activity
A related compound, octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride, demonstrated stereospecific analgesic effects in preclinical models. The (3aR,7aR) diastereomer reduced pain response by 60% in rodent assays, whereas the (3aS,7aS) form showed negligible activity. This underscores the necessity of stereochemical control in therapeutic applications.
Chromatographic Separation
Reverse-phase HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) can resolve diastereomers. Optimal conditions reported for similar compounds include:
-
Mobile Phase: Hexane/isopropanol (90:10 v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
Future Directions
-
Stereoselective Synthesis: Developing catalysts for asymmetric cyclization to streamline diastereomer production.
-
Biological Screening: High-throughput assays to identify antimicrobial or neuroactive properties.
-
Computational Modeling: DFT studies to predict reactivity and optimize synthetic routes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume